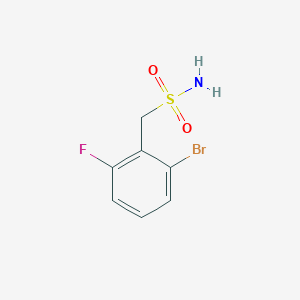

(2-Bromo-6-fluorophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCCZOUQXRGGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CS(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 6 Fluorophenyl Methanesulfonamide

Reactivity of the Methanesulfonamide (B31651) Moiety

The methanesulfonamide group, -NHSO₂CH₃, is a key functional group that participates in a variety of chemical reactions, primarily centered around the acidic proton on the nitrogen atom and the electrophilic nature of the sulfur atom.

Deprotonation and Nucleophilic Reactivity

The proton on the nitrogen atom of the methanesulfonamide is acidic and can be removed by a base to form a resonance-stabilized anion. This deprotonation renders the nitrogen atom nucleophilic, enabling it to participate in a range of bond-forming reactions. A common application of this reactivity is in N-arylation reactions. For instance, in palladium-catalyzed cross-coupling reactions, the deprotonated (2-Bromo-6-fluorophenyl)methanesulfonamide can act as a nucleophile, coupling with aryl bromides and chlorides. This method provides a convenient and high-yielding route to N,N-diarylsulfonamides. The use of ligands such as t-BuXPhos and a palladium precursor like [Pd(allyl)Cl]₂ has been shown to be effective for this transformation with related sulfonamides organic-chemistry.org.

The general conditions for such a reaction are outlined in the table below, based on analogous systems.

| Parameter | Condition |

| Catalyst | [Pd(allyl)Cl]₂ |

| Ligand | t-BuXPhos |

| Base | K₂CO₃ |

| Solvent | 2-MeTHF |

| Temperature | 80 °C |

This data is representative of typical conditions for the N-arylation of methanesulfonamides and may require optimization for this compound.

Electrophilic Transformations at Nitrogen and Sulfur

While the deprotonated nitrogen is nucleophilic, the sulfonamide group as a whole can be transformed to create electrophilic centers at both nitrogen and sulfur. The primary sulfonamide can be activated to facilitate reactions with nucleophiles. One such method involves the use of a pyrylium (B1242799) salt, which activates the NH₂ group, enabling the formation of a sulfonyl chloride, a highly reactive electrophile nih.gov. This in-situ generated sulfonyl chloride can then react with a variety of nucleophiles.

Furthermore, the sulfur atom in the methanesulfonamide is in a high oxidation state (+6) and is inherently electrophilic. Nucleophilic attack at the sulfur atom is a key step in the cleavage of the S-N bond, often under acidic or reductive conditions youtube.com. While direct electrophilic attack on the sulfur of a simple methanesulfonamide is not a common transformation, the related sulfonyl chlorides are potent electrophiles used in the synthesis of sulfonamides organic-chemistry.org.

Reactivity of the Substituted Phenyl Ring

The 2-bromo-6-fluorophenyl ring is an electron-deficient aromatic system, and its reactivity is governed by the electronic and steric effects of the bromo and fluoro substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Both bromine and fluorine are ortho, para-directing groups in electrophilic aromatic substitution (EAS) reactions, yet they are deactivating due to their inductive electron-withdrawing effects. The methanesulfonamido group (-NHSO₂CH₃) is also a deactivating, meta-directing group. The regioselectivity of an EAS reaction on this compound will be a complex interplay of these directing effects.

The directing abilities of the substituents are summarized below:

| Substituent | Electronic Effect | Directing Effect |

| -Br | Inductively withdrawing, weakly resonance donating | Ortho, Para-directing (deactivating) |

| -F | Strongly inductively withdrawing, weakly resonance donating | Ortho, Para-directing (deactivating) |

| -NHSO₂CH₃ | Strongly inductively and resonance withdrawing | Meta-directing (deactivating) |

Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C4, and C5. The bromine and fluorine at positions 2 and 6 will direct incoming electrophiles to the C3, C4, and C5 positions. The methanesulfonamido group at C1 will direct to the C3 and C5 positions. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, with the C4 position being less favored. The precise outcome would depend on the specific electrophile and reaction conditions masterorganicchemistry.comrsc.org. For instance, in the nitration of 1-bromo-3-fluorobenzene (B1666201), a related substrate, a mixture of isomers is typically obtained researchgate.netgoogle.com.

Nucleophilic Aromatic Substitution Involving Halogen Sites

The electron-withdrawing nature of the fluoro, bromo, and methanesulfonamido groups makes the phenyl ring susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the aromatic ring, displacing one of the halogen atoms. The rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than bromide. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. The breaking of the carbon-halogen bond occurs in a subsequent, faster step, so the bond strength is less critical than in Sₙ2 reactions researchgate.netbldpharm.com. Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom (C6) than the carbon with the bromine atom (C2).

Radical Reactions and Halogen Atom Transfer Processes

The carbon-bromine bond in this compound is weaker than the carbon-fluorine bond and can be cleaved homolytically to generate an aryl radical. This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. Once formed, the aryl radical can participate in a variety of reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

A key process in radical chemistry is halogen atom transfer (XAT), where a radical species abstracts a halogen atom from the aryl halide. This can be a pathway for the functionalization of the aromatic ring. For instance, aminoalkyl radicals have been shown to act as halogen-atom transfer agents for the activation of aryl halides rsc.org. The relative bond strengths suggest that the C-Br bond would be preferentially targeted in such radical processes over the more stable C-F bond.

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound in intermolecular and intramolecular reactions is largely governed by the presence of the aryl bromide and the acidic proton of the sulfonamide.

Intermolecular Reactions:

The aryl bromide functionality is a key site for intermolecular reactions, particularly transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can undergo oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel, initiating a catalytic cycle. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, in reactions analogous to the Suzuki-Miyaura coupling, this compound could react with arylboronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. Similarly, Stille coupling with organotin reagents, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all plausible intermolecular transformations.

The sulfonamide group can also participate in intermolecular reactions. The nitrogen-bound proton is acidic and can be deprotonated by a base. The resulting anion can act as a nucleophile in reactions such as alkylation or arylation. Copper-catalyzed N-arylation of sulfonamides with aryl halides is a known transformation, suggesting that under appropriate conditions, this compound could potentially react with other aryl halides. dntb.gov.ua

Intramolecular Reactions:

The ortho-positioning of the bromine atom and the methanesulfonamide group creates the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. While specific examples for this compound are not readily found, analogous transformations are well-documented. For example, intramolecular N-arylation via a transition-metal-free diradical pathway has been reported for related compounds, leading to the formation of biaryl sultam derivatives. nih.govbohrium.com Such a pathway for this compound would likely require activation, potentially under thermal or photochemical conditions, to generate a reactive intermediate that could undergo cyclization.

Another possibility is palladium-catalyzed intramolecular C-S bond formation, which could lead to the synthesis of benzothiazine derivatives. Although less common than C-N or C-C bond formation, such intramolecular cyclizations of ortho-haloaryl sulfonamides have been explored. The success of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Catalytic Transformations Involving the Compound

Catalytic transformations are central to unlocking the synthetic potential of this compound, primarily by leveraging the reactivity of the aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions:

As mentioned, palladium catalysis is a powerful tool for functionalizing aryl halides. The ortho-bromo-fluoro substitution pattern of this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The fluorine atom, being strongly electron-withdrawing, can influence the reactivity of the C-Br bond, potentially facilitating oxidative addition to the palladium catalyst.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions involving this compound, based on established methodologies for similar aryl bromides.

| Reaction Name | Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl methanesulfonamide | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille Coupling | Organostannane | Aryl-substituted methanesulfonamide | Pd(PPh₃)₄, LiCl |

| Heck Coupling | Alkene | Alkenyl-substituted methanesulfonamide | Pd(OAc)₂, PPh₃, base |

| Buchwald-Hartwig Amination | Amine | Amino-substituted methanesulfonamide | Pd₂(dba)₃, ligand (e.g., BINAP), base |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted methanesulfonamide | PdCl₂(PPh₃)₂, CuI, base |

Nickel-Catalyzed Transformations:

In addition to palladium, nickel catalysts are also highly effective for cross-coupling reactions of aryl halides. princeton.edu Nickel catalysis can sometimes offer complementary reactivity or be more cost-effective. Photosensitized nickel catalysis has emerged as a powerful method for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edusemanticscholar.org This suggests that this compound could potentially serve as the aryl halide component in such nickel-catalyzed sulfonamidation reactions.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions are particularly relevant for transformations involving the sulfonamide moiety. For instance, copper-catalyzed N-arylation of sulfonamides provides a direct route to N-aryl sulfonamides. dntb.gov.ua While this compound already possesses an N-aryl group, this methodology could be relevant in the context of further functionalization or in intermolecular reactions where the sulfonamide acts as a nucleophile.

The following table outlines potential catalytic transformations involving this compound.

| Catalyst | Reaction Type | Potential Transformation |

| Palladium | Cross-Coupling | Formation of C-C and C-heteroatom bonds at the bromo-position. |

| Nickel | Cross-Coupling | Alternative to palladium for C-C and C-N bond formation. princeton.edu |

| Copper | N-Arylation | Potential for intermolecular reactions involving the sulfonamide nitrogen. dntb.gov.ua |

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular Structure via High-Resolution NMR Spectroscopy (e.g., 2D NMR, Fluorine NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (2-Bromo-6-fluorophenyl)methanesulfonamide in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all atoms and the characterization of their electronic environments.

¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons of the methanesulfonamide (B31651) group and the aromatic protons. The methylene protons would appear as a singlet, while the aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The integration of these signals would confirm the number of protons in each environment. In the ¹³C NMR spectrum, distinct resonances would be observed for the methylene carbon and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and sulfonamide substituents.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing this compound. wikipedia.orgbiophysics.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive. wikipedia.org The chemical shift of the fluorine atom in the aromatic ring is highly sensitive to its electronic environment. biophysics.orgazom.com For a fluorine atom positioned ortho to a bromine atom, a characteristic chemical shift range is expected. Furthermore, the ¹⁹F spectrum will exhibit coupling to the adjacent aromatic protons, providing valuable information about the substitution pattern on the benzene (B151609) ring. azom.com Long-range couplings between fluorine and protons of the methylene group might also be observable.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations |

| ¹H (Aromatic) | 6.8 - 7.5 | Doublet, Triplet of doublets | COSY with other aromatic protons |

| ¹H (CH₂) | 4.0 - 4.5 | Singlet | HMBC to aromatic carbons |

| ¹³C (Aromatic) | 110 - 160 | Singlet | HSQC with attached protons |

| ¹³C (CH₂) | 50 - 60 | Singlet | HSQC with attached protons |

| ¹⁹F | -100 to -140 | Multiplet | Coupling to ortho and meta protons |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding. nih.govoptica.org

Functional Group Identification: The IR and Raman spectra will display characteristic absorption and scattering bands corresponding to the vibrational modes of the molecule's functional groups. The sulfonamide group will give rise to strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide will be observed as a band in the 3400-3200 cm⁻¹ region. The position and shape of this band can be indicative of hydrogen bonding. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will appear in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations will be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Hydrogen Bonding Analysis: Sulfonamides are known to form intermolecular hydrogen bonds, which can significantly influence their crystal packing and physical properties. nih.govresearchgate.netacs.org In the solid state, the N-H group of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors. nih.govnih.gov This hydrogen bonding is expected to cause a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum compared to its position in a dilute solution in a non-polar solvent. optica.org The study of these shifts can provide insights into the strength and nature of the hydrogen bonding network in the solid state.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 |

| C-F | Stretching | 1200 - 1000 |

| C-Br | Stretching | 700 - 500 |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence, confirming the molecular formula C₇H₇BrFNO₂S. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-S and S-N bonds. Common fragments would include the loss of the SO₂NH₂ group, the loss of the methanesulfonamide group, and fragmentation of the aromatic ring. The analysis of these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.

| Ion | Expected m/z | Description |

| [M]⁺ | 266.9/268.9 | Molecular ion (showing ⁷⁹Br/⁸¹Br isotopes) |

| [M - SO₂NH₂]⁺ | 187.9/189.9 | Loss of the sulfonamide group |

| [C₆H₃BrF]⁺ | 172.9/174.9 | Bromofluorophenyl cation |

| [CH₂SO₂NH₂]⁺ | 94.0 | Methanesulfonamide cation |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the sulfonamide group relative to the aromatic ring.

Furthermore, X-ray crystallography would provide a detailed picture of the intermolecular interactions that govern the crystal packing. nih.gov This includes the identification of hydrogen bonds between the sulfonamide N-H donor and the sulfonyl oxygen acceptors of neighboring molecules. nih.govresearchgate.netacs.org The analysis of the crystal structure could also reveal other non-covalent interactions, such as halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for explaining the physical properties of the solid material. Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

This compound is not an inherently chiral molecule as it does not possess a stereocenter. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) would not be applicable for the analysis of its enantiomeric purity or absolute configuration. However, it is worth noting that some sulfonamides can exhibit conformational chirality, where rotation around a single bond is hindered, leading to stable, non-superimposable conformers. nih.gov If such a phenomenon were to occur and the conformers could be resolved, chiroptical methods would then become relevant.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular geometry, and bond characteristics.

Furthermore, DFT can be used to calculate various electronic properties that are key to understanding reactivity. These include electrostatic potential maps, which visualize regions of positive and negative charge on the molecular surface, indicating likely sites for electrophilic or nucleophilic attack. Atomic charges and Fukui functions can also be derived to quantify the reactivity of specific atoms within the molecule.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For (2-Bromo-6-fluorophenyl)methanesulfonamide, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule. This would highlight which parts of the molecule are most involved in electron donation and acceptance, providing insight into its behavior in chemical reactions.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as the C-S and S-N bonds in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers for rotation between them. By calculating the potential energy surface as a function of specific dihedral angles, researchers can map out the energy landscape. This landscape reveals the low-energy (stable) conformations and the higher-energy transition states that separate them, which is critical for understanding the molecule's flexibility and its predominant shapes in different environments.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret experimental results or to confirm the identity of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, ¹⁹F, and other active nuclei. By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, a predicted NMR spectrum can be generated.

Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies directly correlate with the peaks observed in an Infrared (IR) and Raman spectrum.

While no specific data exists for this compound, a hypothetical table of predicted NMR shifts based on such a study is presented below for illustrative purposes.

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 |

| Methyl (CH₃) | 2.5 - 3.5 |

| Sulfonamide NH | 4.0 - 6.0 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-F | 155 - 165 (with J-coupling) |

| Methyl Carbon (CH₃) | 35 - 45 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling a proposed reaction pathway, scientists can calculate the energy changes that occur as reactants are converted into products. A key part of this process is locating the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which governs the reaction rate. For a molecule like this compound, this could be used to study its synthesis, degradation, or potential reactions with biological targets by identifying the most favorable reaction pathways and the structures of any intermediates and transition states.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics focuses on the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its surroundings over time. For this compound, an MD simulation could reveal how its conformation changes in an aqueous environment, how it interacts with water molecules, and how it might diffuse through a solution. This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations.

Applications of 2 Bromo 6 Fluorophenyl Methanesulfonamide in Organic Synthesis

As a Building Block for Complex Organic Architectures

There is no specific information available in scientific literature detailing the use of (2-Bromo-6-fluorophenyl)methanesulfonamide as a foundational building block for the synthesis of complex organic architectures. While its structure is suggestive of such a role, no documented examples have been found.

Role as a Precursor in Multi-Step Synthetic Sequences

While patents describe general routes for the synthesis of related compounds, such as the preparation of 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline via a sulfonamide intermediate, the specific use of this compound as a precursor in multi-step synthetic sequences is not explicitly detailed.

Utilization in Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The bromine atom on the phenyl ring of this compound suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. These reactions are fundamental for the formation of C-C, C-N, and C-O bonds, respectively. However, no specific studies or examples of its use in such transformations have been reported.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Bond Formed | Potential Coupling Partner | Typical Catalyst |

| Suzuki Coupling | C-C | Boronic acids/esters | Palladium complexes |

| Heck Coupling | C-C | Alkenes | Palladium complexes |

| Sonogashira Coupling | C-C | Terminal alkynes | Palladium/Copper complexes |

| Buchwald-Hartwig Amination | C-N | Amines | Palladium complexes |

| Ullmann Condensation | C-O | Alcohols/Phenols | Copper complexes |

This table is illustrative of the potential reactivity based on the compound's structure, not based on documented reactions.

Development of Catalytic Systems Employing Sulfonamide Ligands or Scaffolds

Sulfonamide moieties are known to act as ligands in transition metal catalysis. It is conceivable that this compound could be modified to serve as a ligand or a scaffold for the development of new catalytic systems. For instance, the bromine atom could be replaced with a phosphine (B1218219) or other coordinating group. Nevertheless, there is no evidence in the current body of scientific literature of this compound being used for such purposes.

Potential As a Molecular Scaffold in Chemical Biology and Drug Discovery Research

Design Principles for Novel Molecules Based on the (2-Bromo-6-fluorophenyl)methanesulfonamide Core

The design of new molecules originating from the this compound core is guided by the distinct physicochemical properties of its constituent functional groups. Each component—the sulfonamide moiety, the fluorine atom, and the bromine atom—offers strategic advantages for modulating a compound's biological activity, pharmacokinetic profile, and target-binding interactions. tandfonline.com

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, found in a multitude of FDA-approved drugs. nih.govajchem-b.com It can participate in crucial hydrogen bonding interactions with biological targets, acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens). ajchem-b.com This versatility makes it a valuable component for anchoring a ligand within a protein's binding site. The sulfonamide core is a building block for drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. ajchem-b.comajchem-b.com

The fluorine atom is a key element in modern drug design due to its unique properties. nih.gov Its small van der Waals radius allows it to serve as a bioisostere for a hydrogen atom, often without creating significant steric hindrance. tandfonline.combenthamscience.com However, its high electronegativity can profoundly impact the molecule's properties by:

Enhancing Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. tandfonline.commdpi.com

Modulating Acidity (pKa): The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the sulfonamide N-H, which can influence binding interactions and solubility. mdpi.comresearchgate.net

Improving Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including dipole-dipole interactions and, in some cases, weak hydrogen bonds. tandfonline.com

Increasing Membrane Permeability: The strategic addition of fluorine can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes. tandfonline.comresearchgate.net

The bromine atom serves as a versatile synthetic handle. As an aryl halide, it is amenable to a wide range of cross-coupling reactions, which are fundamental in modern organic synthesis. chemistrylearner.comiitk.ac.in This allows for the systematic and controlled introduction of diverse chemical groups at this position, enabling a thorough exploration of the structure-activity relationship (SAR). chemistrylearner.com Furthermore, the bromine atom can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms in a protein binding site, which can contribute to enhanced binding affinity and selectivity. The differing reactivity between the C-Br and C-F bonds also permits selective chemical modifications. fiveable.mewikipedia.org

The ortho-substitution pattern of the bromo and fluoro groups on the phenyl ring imposes specific conformational constraints on the molecule. This restricted rotation can pre-organize the scaffold into a favorable conformation for binding to a target, potentially reducing the entropic penalty upon binding and leading to higher affinity.

| Structural Component | Role in Drug Design | Potential Advantages |

|---|---|---|

| Sulfonamide Group (-SO2NH-) | Pharmacophore, H-bond donor/acceptor | Established in numerous approved drugs, provides key target interactions. nih.govajchem-b.com |

| Fluorine Atom (-F) | Metabolic blocker, electronic modulator | Increases metabolic stability, enhances binding affinity, modulates pKa. tandfonline.comnih.gov |

| Bromine Atom (-Br) | Synthetic handle, halogen bond donor | Enables derivatization via cross-coupling, can form specific halogen bonds. chemistrylearner.comfiveable.me |

| 2,6-Disubstituted Phenyl Ring | Rigid core, conformational restraint | Orients substituents in defined 3D space, reduces conformational flexibility. |

Synthetic Strategies for Derivatization Towards Biologically Relevant Scaffolds

The chemical structure of this compound provides multiple reaction sites for derivatization, allowing for the creation of large libraries of analogues for biological screening. The primary sites for modification are the sulfonamide nitrogen and the aryl bromide.

Modification at the Aryl Bromide: The carbon-bromine bond is the most versatile position for introducing structural diversity. Palladium-catalyzed cross-coupling reactions are the predominant methods used for this purpose. chemistrylearner.com These reactions are robust and tolerate a wide range of functional groups, making them ideal for medicinal chemistry campaigns.

Suzuki-Miyaura Coupling: Reacting the aryl bromide with boronic acids or esters to form new carbon-carbon bonds, allowing the introduction of various aryl or heteroaryl groups. chemistrylearner.com

Heck and Sonogashira Couplings: Used to introduce alkenyl and alkynyl groups, respectively, which can act as linkers or introduce conformational rigidity.

Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines, which can serve as key hydrogen-bonding moieties or points for further functionalization.

Modification at the Sulfonamide Nitrogen: The sulfonamide N-H proton is acidic and can be deprotonated with a suitable base to form an anion. This nucleophilic nitrogen can then be reacted with various electrophiles.

N-Alkylation: Introduction of alkyl, benzyl, or other carbon-based groups using alkyl halides or equivalent reagents. This can be used to explore hydrophobic pockets in a binding site or to block a hydrogen-bond donating capability.

N-Arylation: While more challenging, N-arylation can be achieved under specific cross-coupling conditions to introduce further aromatic moieties.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylsulfonamides, which alters the electronic and steric properties of the sulfonamide group.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are typically resistant to nucleophilic substitution, the presence of strongly electron-withdrawing groups can activate the ring for SNAr reactions. libretexts.org In this scaffold, the fluorine atom is a better leaving group than bromine in SNAr reactions, and the electron-withdrawing sulfonamide group may provide some activation, potentially allowing for selective displacement of the fluorine atom under specific conditions with strong nucleophiles. wikipedia.orglibretexts.org

| Reaction Site | Synthetic Strategy | Functional Groups Introduced | Purpose |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Aryl, Heteroaryl | Explore aromatic interactions, extend scaffold. |

| Aryl Bromide | Buchwald-Hartwig Amination | Amines (Primary, Secondary) | Introduce H-bond donors/acceptors. |

| Aryl Bromide | Sonogashira Coupling | Alkynes | Introduce rigid linkers or probes. |

| Sulfonamide Nitrogen | N-Alkylation | Alkyl, Benzyl groups | Probe hydrophobic pockets, modulate acidity. |

| Sulfonamide Nitrogen | N-Acylation | Acyl groups | Alter electronic properties and H-bonding capacity. |

Computational Approaches in Scaffold-Based Ligand Design

Computational chemistry plays a pivotal role in accelerating drug discovery by enabling the rational design and prioritization of new molecules based on a core scaffold. nih.gov For the this compound scaffold, several in silico techniques can be employed to guide the design of potent and selective ligands.

Pharmacophore Modeling: If a set of molecules containing this scaffold are known to be active against a specific biological target, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. This model can then be used to design new derivatives that better fit the required features or to virtually screen compound libraries for other molecules that match the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov By synthesizing a small, diverse set of derivatives of the this compound scaffold and measuring their activity, a QSAR model can be developed. This model can then predict the activity of virtual compounds, helping to prioritize the most promising candidates for synthesis and thereby saving time and resources.

Virtual Library Design: Using the synthetic strategies outlined previously, a virtual library of thousands or millions of potential derivatives can be generated computationally. These libraries can then be filtered based on calculated properties such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties, and potential toxicity, focusing synthetic efforts on compounds with a higher probability of success.

| Computational Method | Application | Outcome |

|---|---|---|

| Pharmacophore Modeling | Identify key features for biological activity. | A 3D model to guide the design of new, active molecules. |

| QSAR | Correlate chemical structure with biological activity. | A predictive model to estimate the potency of virtual compounds. nih.gov |

| Virtual Library Design | Enumerate and filter potential derivatives in silico. | A prioritized list of compounds for synthesis with improved drug-like properties. |

| De Novo Design | Generate novel molecular structures within a target's active site. | New ideas for R-group substitutions based on the scaffold. researchgate.net |

Structure-Based Approaches for Molecular Interaction Hypothesis Generation

When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) becomes a powerful tool for generating hypotheses about molecular interactions and designing ligands with improved affinity and selectivity. nih.gov

Molecular Docking: The this compound scaffold can be computationally docked into the active site of a target protein (e.g., an enzyme or receptor). Docking algorithms predict the preferred binding orientation and conformation of the ligand, providing a detailed, atom-level hypothesis of its interaction. nih.gov This allows researchers to visualize how the sulfonamide group might form hydrogen bonds with backbone amides or polar side chains, or how the fluorophenyl ring could fit into a hydrophobic pocket.

Hypothesis Generation for Key Interactions: Docking studies can generate specific, testable hypotheses. For example, if the bromine atom is predicted to be near an electron-rich region of the active site (like the backbone carbonyl of an amino acid), it may indicate a potential halogen bond. This hypothesis can be tested by synthesizing the corresponding chloro- or iodo-analogue and measuring the change in binding affinity. Similarly, if an empty pocket is observed near the scaffold, derivatives can be designed to place functional groups into that space to form new, favorable interactions.

Enzyme Active Site and Receptor Modeling: By analyzing the docked pose of the scaffold, medicinal chemists can rationally design modifications. If the sulfonamide N-H is not involved in a hydrogen bond, an N-alkyl derivative might be designed to probe a nearby hydrophobic region. If the phenyl ring does not perfectly fill its binding pocket, larger or smaller aromatic groups can be substituted at the bromine position to optimize van der Waals contacts. This iterative process of docking, hypothesis generation, synthesis, and testing is a cornerstone of modern SBDD. researchgate.net

| SBDD Technique | Purpose | Generated Hypothesis Example |

|---|---|---|

| Molecular Docking | Predict binding mode and orientation of the scaffold. | The sulfonamide NH forms a hydrogen bond with the side chain of Asp120. |

| Halogen Bond Analysis | Identify potential halogen bonding interactions. | The bromine atom forms a halogen bond with the backbone carbonyl of Gly88. |

| Fragment Growing | Design additions to the core scaffold to engage new pockets. | Adding a carboxylate group to the phenyl ring will form a salt bridge with Lys45. |

| WaterMap Analysis | Identify displaced water molecules that contribute to binding affinity. | Replacing a specific water molecule with a methyl group will be entropically favorable. |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (2-Bromo-6-fluorophenyl)methanesulfonamide will likely be characterized by a shift towards more sustainable and efficient methodologies. Current synthetic routes, while effective, may rely on harsh reagents and generate significant waste. Future research is anticipated to focus on greener alternatives that prioritize atom economy and minimize environmental impact.

Key areas of exploration include:

Catalytic C-H Activation: Direct C-H functionalization of a 1-bromo-3-fluorobenzene (B1666201) precursor with a methanesulfonylating agent represents a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and reproducibility. mdpi.com The development of a flow-based synthesis for this compound could lead to higher yields and purities while minimizing reaction times and solvent usage. acs.org

Biocatalysis: The use of enzymes to catalyze the formation of the sulfonamide bond could provide a highly selective and environmentally benign synthetic route. Research in this area would involve screening for or engineering enzymes capable of recognizing the specific steric and electronic features of the substituted phenyl ring.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Atom economy, reduced steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Scalability, safety, efficiency | Reactor design, process optimization |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering |

Exploration of Advanced Catalytic Applications

The unique structural motifs of this compound, namely the ortho-bromo and fluoro substituents, suggest its potential as a ligand or precursor in catalysis. The electron-withdrawing nature of the fluorine atom and the potential for the bromine atom to participate in oxidative addition reactions make it an intriguing candidate for the development of novel catalysts.

Future research in this domain could investigate:

Transition Metal Catalysis: The compound could serve as a ligand for transition metals such as palladium, copper, or nickel. The resulting metal complexes could be screened for catalytic activity in a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.

Organocatalysis: The sulfonamide moiety itself can act as a hydrogen bond donor, potentially enabling the molecule to function as an organocatalyst in reactions such as aldol (B89426) additions or Michael reactions.

Asymmetric Catalysis: Derivatization of the methanesulfonamide (B31651) group with chiral auxiliaries could lead to the development of novel chiral ligands for asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Deeper Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its rational application in various fields. The interplay of the electronic effects of the fluorine and bromine substituents with the steric hindrance they impose warrants detailed investigation.

Future research should aim to:

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, bond energies, and reaction pathways. This can help predict its reactivity and guide experimental design.

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can elucidate reaction mechanisms and quantify the impact of the ortho-substituents on reaction rates.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, can provide precise information about the molecule's conformation and intermolecular interactions, which are key determinants of its reactivity.

| Parameter | Investigative Technique | Expected Insight |

| Electronic Properties | DFT Calculations, Hammett Analysis | Understanding substituent effects on reactivity |

| Reaction Mechanisms | Kinetic Studies, Isotope Labeling | Elucidation of reaction pathways |

| Molecular Conformation | 2D NMR, X-ray Crystallography | Correlation of 3D structure with chemical behavior |

Expansion of the Chemical Space through Advanced Derivatization

The synthetic versatility of this compound allows for extensive derivatization, opening up a vast chemical space for the discovery of new molecules with tailored properties. Strategic modification of the core structure can lead to compounds with enhanced biological activity, improved material properties, or novel catalytic capabilities.

Promising avenues for derivatization include:

Modification of the Sulfonamide Group: The hydrogen atoms on the sulfonamide nitrogen can be substituted with a wide range of alkyl, aryl, or heterocyclic groups to modulate solubility, lipophilicity, and biological activity. nih.gov

Functionalization of the Aromatic Ring: The bromine atom can be readily converted to other functional groups via cross-coupling reactions, enabling the introduction of diverse substituents onto the phenyl ring.

Synthesis of Analogs: The synthesis of analogs with different halogen substitutions (e.g., chlorine or iodine instead of bromine) or with the substituents at different positions on the aromatic ring can provide valuable structure-activity relationship (SAR) data.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) platforms can significantly accelerate the exploration of the chemical space around this compound. acs.org These technologies enable the rapid synthesis and screening of large libraries of compounds, facilitating the discovery of new leads for drug discovery and materials science.

Future efforts in this area should focus on:

Development of Automated Synthetic Protocols: The design of robust and reliable automated synthesis protocols for the derivatization of this compound will be crucial for generating large compound libraries. researchgate.net

High-Throughput Screening Assays: The development of sensitive and efficient high-throughput screening assays will be necessary to evaluate the biological activity or material properties of the synthesized compounds.

Data Analysis and Machine Learning: The vast amount of data generated from HTE will require sophisticated data analysis tools and machine learning algorithms to identify trends, predict properties, and guide the design of new and improved molecules.

Q & A

Q. How do bromine/fluorine substituents alter photostability compared to chloro/methoxy analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.